(2S)-2-amino-N-benzyl-3-(1H-indol-3-yl)propanamide hydrochloride
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Overview
Description
(2S)-2-amino-N-benzyl-3-(1H-indol-3-yl)propanamide hydrochloride is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-N-benzyl-3-(1H-indol-3-yl)propanamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole derivatives and benzylamine.
Formation of the Amide Bond: The key step in the synthesis is the formation of the amide bond between the indole derivative and benzylamine. This is usually achieved through a condensation reaction using coupling agents like N,N’-Dicyclohexylcarbodiimide (DCC) or N,N’-Diisopropylcarbodiimide (DIC) in the presence of a catalyst.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-N-benzyl-3-(1H-indol-3-yl)propanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution with alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
Scientific Research Applications
(2S)-2-amino-N-benzyl-3-(1H-indol-3-yl)propanamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-amino-N-benzyl-3-(1H-indol-3-yl)propanamide hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various biological receptors, including serotonin receptors and enzymes involved in cell signaling pathways. This interaction can lead to modulation of cellular processes, such as apoptosis and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-(1H-indol-3-yl)propanamide: Lacks the benzyl group, which may affect its biological activity.
N-benzyl-3-(1H-indol-3-yl)propanamide: Lacks the amino group, which may influence its reactivity and interactions.
(2S)-2-amino-N-benzyl-3-(1H-indol-2-yl)propanamide: The indole ring is substituted at a different position, which can alter its properties.
Uniqueness
(2S)-2-amino-N-benzyl-3-(1H-indol-3-yl)propanamide hydrochloride is unique due to the specific arrangement of its functional groups, which can result in distinct biological activities and chemical reactivity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2S)-2-amino-N-benzyl-3-(1H-indol-3-yl)propanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O.ClH/c19-16(18(22)21-11-13-6-2-1-3-7-13)10-14-12-20-17-9-5-4-8-15(14)17;/h1-9,12,16,20H,10-11,19H2,(H,21,22);1H/t16-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHRQXDQMYCCJX-NTISSMGPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(CC2=CNC3=CC=CC=C32)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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